molecular formula C7H8O2 B1222865 Cyclohexa-2,5-diene-1-carboxylic acid CAS No. 4794-04-1

Cyclohexa-2,5-diene-1-carboxylic acid

Cat. No.: B1222865
CAS No.: 4794-04-1
M. Wt: 124.14 g/mol
InChI Key: SITZRXZBFQSDJO-UHFFFAOYSA-N
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Description

Cyclohexa-2,5-diene-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Biological Activity

Cyclohexa-2,5-diene-1-carboxylic acid (CHDCA) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of existing research findings.

Structural Characteristics

CHDCA features a cyclohexadiene ring and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The molecular formula is C9H10O2C_9H_10O_2, and its structure allows for the formation of reactive intermediates that can interact with various biological macromolecules, influencing cellular processes.

Biological Activity

Research indicates that CHDCA exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of CHDCA may possess antimicrobial effects, potentially making them useful in developing new antibiotics or antifungal agents.
  • Enzyme Interaction : CHDCA can influence metabolic pathways through interactions with enzymes or cellular receptors. Its ability to form reactive intermediates allows it to participate in various biochemical reactions .
  • Radical Formation : The compound can act as a source of free radicals, which play a crucial role in many biological processes, including signaling pathways and the metabolism of other compounds .

Synthesis Methods

Several synthetic routes have been developed for producing CHDCA. Key methods include:

  • Cyclization Reactions : Utilizing precursors like phenyl derivatives to create the cyclohexadiene structure.
  • Functional Group Transformations : Converting simpler compounds into CHDCA through various chemical reactions such as oxidation or reduction processes.

1. Antimicrobial Activity

A study investigated the antimicrobial properties of CHDCA derivatives against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in pharmaceutical formulations.

2. Enzyme Interaction Studies

Research focused on the interaction of CHDCA with specific enzymes involved in metabolic pathways. The findings revealed that CHDCA could act as an inhibitor for certain enzymes, providing insights into its potential role in regulating metabolic processes .

3. Radical Chemistry

Investigations into the radical chemistry of CHDCA highlighted its ability to generate free radicals under specific conditions. These radicals were shown to participate in chain propagation reactions during polymerization processes, indicating its utility in synthetic organic chemistry .

Comparative Analysis with Related Compounds

To better understand the unique properties of CHDCA, it is beneficial to compare it with related compounds:

Compound NameStructure TypeUnique Features
CyclohexeneCyclic alkeneLacks carboxylic functionality; more stable
Cyclohexa-1,3-dieneDieneDifferent position of double bonds; less reactive
1-Methylthis compoundSubstituted derivativeEnhanced steric hindrance affecting reactivity
1-Phenylthis compoundAromatic substitutionExhibits different electronic properties

This table illustrates how CHDCA stands out due to its specific arrangement of double bonds and functional groups, allowing for unique reactivity patterns not observed in simpler alkenes or other cyclic compounds.

Scientific Research Applications

Organic Synthesis

Reactive Intermediate : Cyclohexa-2,5-diene-1-carboxylic acid serves as a reactive intermediate in several chemical reactions. It can participate in coupling reactions and cross-coupling methodologies, which are essential in synthetic organic chemistry.

Radical Chemistry : The compound has been studied for its ability to undergo free-radical reactions. Research indicates that 1-alkyl derivatives of cyclohexa-2,5-diene-1-carboxylic acids can mediate alkyl radical chain additions and cyclization processes effectively. These reactions have been shown to yield complex cyclic structures that are valuable in the synthesis of various organic compounds .

Medicinal Chemistry

Antiproliferative Agents : Compounds based on this compound have been investigated for their antiproliferative properties against human tumor cell lines. For example, derivatives such as 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione demonstrated significant cytotoxicity and pro-apoptotic activity in melanoma cell lines, mediated through mechanisms involving caspases and PARP protein cleavage .

Potential Therapeutic Applications : The compound's derivatives have also shown promise as antimicrobial agents due to their ability to interact with biological macromolecules and influence metabolic pathways. This suggests potential applications in developing new therapeutic agents.

Biological Research

Cellular Processes : this compound has been studied for its effects on cellular processes through its reactive intermediates. It has been shown to influence the redox state within cells and may play a role in modulating oxidative stress responses .

Metabolic Pathways : Research indicates that this compound can act as an intermediate in the anaerobic degradation of organic compounds by certain bacteria. This pathway highlights its significance in environmental microbiology and biochemistry .

Material Science

The compound's unique structural features also make it a candidate for applications in material science. Its ability to participate in polymerization reactions suggests potential uses in developing new materials with specific properties tailored for industrial applications .

Case Studies

Study Title Focus Area Key Findings
Reductive Free-Radical AlkylationsOrganic SynthesisDemonstrated successful alkyl radical chain additions using cyclohexa-2,5-diene-1-carboxylic acids as mediators .
Antiproliferative ActivityMedicinal ChemistryIdentified significant cytotoxic effects of derivatives against human tumor cell lines, indicating potential therapeutic applications .
Anaerobic Degradation PathwaysBiological ResearchExplored the role of this compound as an intermediate in microbial degradation processes .

Properties

IUPAC Name

cyclohexa-2,5-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h2-6H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITZRXZBFQSDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197360
Record name Cyclohexa-2,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4794-04-1
Record name 2,5-Cyclohexadiene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4794-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexa-2,5-diene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004794041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexa-2,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexa-2,5-diene-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexa-2,5-diene-1-carboxylic acid
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Reactant of Route 6
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